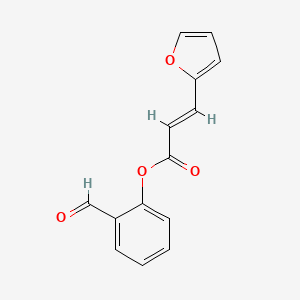

2-formylphenyl 3-(2-furyl)acrylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-11-4-1-2-6-13(11)18-14(16)8-7-12-5-3-9-17-12/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRFGVLSHNUHHJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Methodologies for the Chemical Synthesis of 2 Formylphenyl 3 2 Furyl Acrylate**

Precursor Identification and Design Strategies for Targeted Synthesis

The logical design of a synthetic route to 2-formylphenyl 3-(2-furyl)acrylate begins with the identification of its primary precursors: 2-formylphenol and 3-(2-furyl)acrylic acid.

2-Formylphenol (Salicylaldehyde): This commercially available compound provides the formylphenyl moiety. Its ortho-hydroxy group is the key reactive site for the subsequent esterification step.

3-(2-Furyl)acrylic Acid: This precursor contains the furan (B31954) ring and the acrylate (B77674) system. It can be synthesized through the condensation of furfural (B47365) with malonic acid. nih.gov The properties of 3-(2-furyl)acrylic acid are well-documented, providing a solid foundation for its use in synthesis. sigmaaldrich.comchemicalbook.comnih.gov

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Key Reactive Group |

| 2-Formylphenol | C7H6O2 | 122.12 | Hydroxyl (-OH) |

| 3-(2-Furyl)acrylic acid | C7H6O3 | 138.12 | Carboxylic Acid (-COOH) |

This table presents the key precursors for the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions in Synthesis Protocols

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of complex organic molecules like this compound. rsc.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov In the context of synthesizing the target molecule, a Heck-type reaction could be envisioned to form the acrylate double bond. For instance, coupling of a 2-formylphenyl halide with an acrylate ester could be a viable, albeit indirect, route to a precursor for the final product. The efficiency of such reactions can be influenced by the choice of palladium precursor, ligands, base, and solvent. ugent.beresearchgate.net

A plausible, though less direct, strategy could involve the Heck arylation of a suitable furan derivative. nih.gov For example, the reaction of 2,3-dihydrofuran (B140613) with an appropriately substituted aryl halide has been studied, demonstrating the feasibility of forming aryl-furan linkages. nih.gov

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a versatile method for creating aryl-aryl or aryl-heteroaryl bonds. claremont.edu A potential application in a convergent synthesis of this compound could involve coupling 2-formylphenylboronic acid with a halogenated 3-(2-furyl)acrylate derivative. Transition metal-catalyzed transformations of 2-formylarylboronic acids are well-established, highlighting their utility as synthetic precursors. rsc.org

Stille coupling, which utilizes organotin compounds, provides another avenue for the formation of such linkages. researchgate.net The choice between Suzuki-Miyaura and Stille couplings often depends on the functional group tolerance and the availability of the respective organometallic reagents.

Palladium-catalyzed allylic substitution reactions are powerful for forming carbon-carbon and carbon-heteroatom bonds at an allylic position. wgtn.ac.nzrsc.org While not a direct method for synthesizing the ester bond in this compound, these methodologies could be employed in the synthesis of more complex analogues or in alternative synthetic routes where the acrylate moiety is constructed from an allylic precursor. ucla.edu For instance, a palladium-catalyzed allylic alkylation could be used to introduce the furan ring onto a propenyl backbone, which is then further elaborated to the final product. wgtn.ac.nz

Condensation and Esterification Approaches to Compound Formation

The most direct and common method for the synthesis of this compound is through the esterification of its precursors.

Classic Esterification: Fischer-Speier esterification, involving the reaction of 3-(2-furyl)acrylic acid with 2-formylphenol in the presence of a strong acid catalyst like sulfuric acid, represents a classic approach. However, the conditions can be harsh and may not be suitable for sensitive functional groups.

Modern Esterification Methods: To overcome the limitations of classic methods, a variety of milder and more efficient esterification techniques have been developed. These include:

Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under mild conditions. This method is widely used for the synthesis of esters from carboxylic acids and alcohols.

Acyl chloride or anhydride (B1165640) activation: 3-(2-Furyl)acrylic acid can be converted to its more reactive acyl chloride or anhydride derivative. The subsequent reaction with 2-formylphenol, often in the presence of a non-nucleophilic base, readily forms the desired ester.

The choice of esterification method will depend on factors such as the scale of the reaction, the desired purity of the product, and the compatibility of the reagents with the functional groups present in the precursors.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer-Speier | Acid catalyst (e.g., H2SO4) | Reflux in excess alcohol | Simple, inexpensive |

| Carbodiimide Coupling | DCC or EDC, DMAP | Room temperature, inert solvent | Mild conditions, high yield |

| Acyl Chloride Method | Thionyl chloride or oxalyl chloride, then alcohol and base | Low to room temperature | High reactivity |

This table summarizes common esterification techniques applicable to the synthesis of this compound.

Knoevenagel Condensation and Related Carbonyl Functionalizations

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation, particularly for creating α,β-unsaturated systems. wikipedia.org It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org For the synthesis of the key precursor, 3-(2-furyl)acrylic acid, the Knoevenagel condensation is employed between furfural (a biomass-derived aldehyde) and an active methylene compound like malonic acid. nih.gov

The reaction proceeds via the deprotonation of the active methylene compound by a base to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon of furfural. Subsequent dehydration yields the desired α,β-unsaturated product. wikipedia.org When malonic acid is used, the initial condensation is often followed by a decarboxylation step, particularly when conducted at elevated temperatures or with specific catalysts like pyridine (B92270), a process known as the Doebner modification. wikipedia.orgtue.nl

This method is highly effective, and research has focused on optimizing catalysts and reaction conditions to improve yields and sustainability. tue.nlthieme-connect.com Beyond the classic Knoevenagel-Doebner conditions, other carbonyl functionalization reactions like the Wittig reaction or Horner-Wadsworth-Emmons reaction could also be envisioned to form the C=C bond, though the Knoevenagel approach using malonic acid is prevalent due to the accessibility of the starting materials.

Exploration of Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound, particularly via its furfural-derived precursor, is well-suited for the application of green chemistry principles.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com For the Knoevenagel-Doebner synthesis of 3-(2-furyl)acrylic acid from furfural and malonic acid, the reaction stoichiometrically produces water and carbon dioxide as byproducts.

Theoretical Atom Economy Calculation for 3-(2-furyl)acrylic acid Synthesis:

Reactants: Furfural (C₅H₄O₂, MW: 96.08 g/mol ) + Malonic Acid (C₃H₄O₄, MW: 104.06 g/mol )

Product: 3-(2-furyl)acrylic acid (C₇H₆O₃, MW: 138.12 g/mol )

Byproducts: H₂O (MW: 18.02 g/mol ) + CO₂ (MW: 44.01 g/mol )

% Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (138.12 / (96.08 + 104.06)) x 100 ≈ 69.0%

A major contributor to the high PMI of many chemical processes is the extensive use of organic solvents. To address this, significant research has been directed towards solvent-free reaction conditions. The Knoevenagel condensation of furfural has been successfully performed under solvent-free conditions, often by simply heating the neat reactants in the presence of a catalyst. tue.nlacs.org Mechanochemical methods, where mechanical energy from grinding or milling initiates the reaction, also provide a solvent-free alternative that can lead to faster reaction times and high yields at room temperature. rsc.orgnih.gov

When a solvent is necessary, the focus shifts to sustainable media. Water is an ideal green solvent, and some Knoevenagel condensations can be performed in aqueous media. researchgate.net Ionic liquids have also been explored as reusable, non-volatile reaction media for various syntheses, including cascade reactions that could be relevant for this target molecule. nih.gov

The choice of catalyst is critical for a green synthetic process. Traditional Knoevenagel reactions often used toxic and volatile bases like pyridine and piperidine. tue.nl Modern approaches favor more sustainable options.

Organocatalysis: Small organic molecules can serve as effective and more environmentally benign catalysts. For the Knoevenagel condensation, various amines and ammonium (B1175870) salts have been successfully used, with ammonium bicarbonate being a particularly green and efficient choice for solvent-free reactions. tue.nlthieme-connect.com Triethylamine has also been investigated as a less toxic surrogate for pyridine. researchgate.net

Heterogeneous Catalysis: Solid catalysts that can be easily separated from the reaction mixture and recycled are highly desirable. rsc.org This simplifies product purification, reduces waste, and lowers costs. For the Knoevenagel condensation of furan derivatives, a variety of heterogeneous catalysts have shown high efficacy:

Basic Metal Oxides: Materials like MgO have been used as robust, inexpensive heterogeneous catalysts. nih.gov

Hydrotalcites: These layered double hydroxides are effective solid base catalysts for condensations involving furfural. researchgate.net

Functionalized Supports: Magnetic nanoparticles coated with a catalytic metal-organic framework (MOF) have been designed for easy separation and reuse. cjcatal.com

Biopolymers: Natural, biodegradable polymers like chitosan (B1678972) (derived from crustacean waste) have been employed as sustainable heterogeneous organocatalysts for the solvent-free Knoevenagel condensation of furaldehydes. rsc.orgnih.gov

The table below summarizes the performance of various sustainable catalysts in the Knoevenagel condensation of furaldehydes with active methylene compounds, illustrating the progress in this area.

| Catalyst System | Aldehyde | Active Methylene Compound | Conditions | Yield | Source(s) |

| Ammonium Bicarbonate | Furfural | Malonic Acid | 50 °C, Solvent-free | High | thieme-connect.com |

| Chitosan | Furfural | Malononitrile (B47326) | Room Temp, Mechanochemical | >85% | nih.gov |

| Hydrotalcites | Furfural | Ethyl Cyanoacetate | Varies | Good | researchgate.net |

| Triethylamine/Toluene | Benzaldehyde | Malonic Acid | Reflux | Comparable to Pyridine | researchgate.net |

Multi-component and Cascade Reaction Strategies for Efficient Assembly

To further enhance synthetic efficiency and align with green chemistry principles, multi-component reactions (MCRs) and cascade reactions are powerful strategies. wikipedia.org A cascade reaction is a process involving at least two consecutive transformations where the subsequent reaction occurs due to the functionality formed in the previous step, all within a single pot without adding new reagents. wikipedia.orgnumberanalytics.com This approach minimizes purification steps, saves time, and reduces solvent waste.

While a specific multi-component reaction for the direct, one-pot synthesis of this compound from basic starting materials is not prominently documented, its construction can be envisioned through such advanced strategies. A hypothetical cascade approach could involve an enzyme-promoted process. For instance, a lipase (B570770) could first catalyze the esterification of an active methylene compound, which then undergoes an in-situ Knoevenagel condensation with furfural, a concept demonstrated for other unsaturated esters. nih.gov

Another potential strategy could be a copper-catalyzed cascade involving the reduction of an α,β-unsaturated ester followed by an aldol (B89426) reaction and subsequent lactonization, which has been used to create complex lactones. nih.gov Adapting such a methodology could offer a novel route to furan-containing structures. The development of a true multi-component reaction would involve the simultaneous combination of three or more starting materials, for example, a derivative of salicylaldehyde (B1680747), furfural, and a two-carbon synthon, to rapidly build molecular complexity. While speculative for this specific target, the principles of MCRs and cascade synthesis represent the forefront of efficient molecular assembly. numberanalytics.com

**comprehensive Analysis of Reactivity and Transformational Chemistry of 2 Formylphenyl 3 2 Furyl Acrylate**

Reactivity at the Acrylate (B77674) Moiety

The acrylate portion of the molecule, conjugated with both the furan (B31954) ring and the ester functionality, is an electron-deficient system, making it susceptible to a variety of addition and cycloaddition reactions.

Diels-Alder Cycloaddition Reactions and Related Pericyclic Processes

The furan ring within the 3-(2-furyl)acrylate structure can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. msu.edu These reactions are a powerful tool for the construction of complex, oxygen-containing bicyclic systems. The reactivity of the furan diene is influenced by substituents and the nature of the dienophile. In the context of furfuryl acrylates, intramolecular Diels-Alder reactions are of significant interest, leading to highly oxidized and structurally complex lactones. ucla.edu

Generally, simple furfuryl acrylates are poor substrates for intramolecular Diels-Alder reactions. However, the presence of strong electron-withdrawing groups on the acrylate dienophile can significantly lower the activation energy, facilitating cyclization even under mild conditions, such as at room temperature. ucla.edu For instance, studies on substituted furfuryl E-2-(phenylsulfonyl)acrylates have shown that they cyclize in good yield to form tricyclic lactones, which are valuable synthons for natural product synthesis. ucla.edu This suggests that the 2-formylphenyl group, while not as strongly activating as a phenylsulfonyl group, would still influence the dienophilicity of the acrylate double bond.

The process involves the [4+2] cycloaddition of the furan ring (the diene) and the acrylate double bond (the dienophile) to form an oxa-bridged bicyclic adduct. These pericyclic reactions are characterized by a concerted mechanism, proceeding through a cyclic transition state, and are often highly stereospecific. msu.edu The reverse of a cycloaddition, known as a cycloreversion, is also a possible pericyclic process. msu.edu

| Substrate | Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Substituted furfuryl E-2-(phenylsulfonyl)acrylates | Room temperature | Tricyclic lactones | Strong electron-withdrawing group on the acrylate enables cyclization under mild conditions. | ucla.edu |

| Simple furfuryl acrylates | Typically no reaction | No cycloadduct | Lack sufficient activation for intramolecular cycloaddition. | ucla.edu |

Michael Addition and Conjugate Addition Chemistry

The electron-deficient α,β-unsaturated ester system of 2-formylphenyl 3-(2-furyl)acrylate is a classic Michael acceptor. It readily undergoes conjugate addition reactions with a wide range of soft nucleophiles. nih.gov This reaction involves the addition of a nucleophile to the β-carbon of the acrylate, leading to the formation of an enolate intermediate, which is subsequently protonated.

Common nucleophiles for Michael additions include:

Nitrogen nucleophiles: Primary and secondary amines can add to the acrylate system in what is known as an aza-Michael addition. This reaction is highly efficient and can be used in polymer chemistry to create new materials. nih.govrsc.org

Carbon nucleophiles: Enolates, organocuprates, and other stabilized carbanions can be employed to form new carbon-carbon bonds.

Sulfur nucleophiles: Thiols are excellent nucleophiles for Michael additions.

Oxygen nucleophiles: While less common, alcohols and water can add under specific catalytic conditions. nih.gov

The Michael addition is a versatile method for carbon-chain extension and the introduction of heteroatoms. nih.gov For example, the reaction of acrylates with polyamines can lead to the formation of branched polymers and adhesives through a combination of Michael additions and Schiff base reactions. nih.gov Research on related acrylates has demonstrated that this conjugate addition is a cornerstone reaction for generating diverse molecular architectures. nih.gov

Polymerization Studies and Copoloymerization Potential (Non-biological materials)

The acrylate double bond in this compound makes it a suitable monomer for addition polymerization. The presence of two distinct reactive sites—the acrylate and the aldehyde—allows for the synthesis of multifunctional polymers.

Polymers can be prepared through the step-growth polymerization of bifunctional monomers containing acrylate and amine groups, utilizing the aza-Michael addition reaction. rsc.org For instance, hyperbranched polymeric adhesives have been synthesized by reacting p-formylphenyl acrylate with branched polyamines. nih.gov This process leverages both the Michael addition at the acrylate site and Schiff base formation at the aldehyde group in a single step, simplifying the synthesis of complex polymer structures. nih.gov

The resulting polymers can possess dynamic reversible properties, making them suitable for applications such as self-healing materials and reusable adhesives. nih.gov The copolymerization of this compound with other vinyl monomers could also be explored to tailor the properties of the resulting materials for specific applications in materials science. The furan moiety itself can participate in polymerization reactions, further expanding the potential for creating novel crosslinked or functional materials.

Hydrogenation and Reduction Chemistry of the Olefinic Bond

The carbon-carbon double bond of the acrylate moiety can be selectively reduced through catalytic hydrogenation. This transformation converts the α,β-unsaturated ester into a saturated ester. Various catalysts are effective for this purpose, with palladium, platinum, and nickel being commonly used. mdpi.com

Studies on the hydrogenation of structurally similar compounds, such as 3-(2-furyl)acrolein (B1300914) and 4-(2-furyl)-3-buten-2-one, provide insight into the expected reactivity. mdpi.comresearchgate.net In these systems, hydrogenation can proceed in a stepwise manner. The olefinic double bond is typically reduced first, followed by the reduction of other functional groups like aldehydes or ketones, and potentially the furan ring under more forcing conditions. researchgate.net

For example, the hydrogenation of 3-(2-furyl)acrolein over ruthenium nanoparticles first yields 3-(2-furyl)propanal (reduction of the C=C bond), which is then further hydrogenated to 3-(2-furyl)propan-1-ol. researchgate.net Similarly, biotransformations using yeast strains have been shown to selectively hydrogenate the double bond of chalcone (B49325) derivatives containing a furyl group. mdpi.com This indicates that the selective reduction of the acrylate double bond in this compound to yield 2-formylphenyl 3-(2-furyl)propanoate is a feasible transformation.

| Substrate | Catalyst/Reagent | Primary Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-(2-furyl)acrolein | Ru(0) Nanoparticles | 3-(2-furyl)propanal | Selective C=C hydrogenation | researchgate.net |

| 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one | Yeast (e.g., Saccharomyces cerevisiae) | 3-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one | Selective C=C biohydrogenation | mdpi.com |

| 4-(2-furyl)-3-buten-2-one | Rhenium/Graphite (Re/G) | 2-(2-oxopropyl)cyclopentan-1-one | Hydrogenation and rearrangement | mdpi.com |

Reactions of the Formylphenyl Subunit

The aldehyde group on the phenyl ring is a key functional handle, enabling a wide array of chemical transformations independent of the acrylate system.

Aldehyde Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Reactions)

The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ekb.egnih.gov This reaction is typically carried out by refluxing the aldehyde and amine in an alcohol solvent, often with acid catalysis, and proceeds with the elimination of water. ekb.eg

Schiff bases derived from substituted aldehydes are a widely investigated class of compounds due to their synthetic versatility and applications in coordination chemistry and materials science. ekb.egnih.gov The formation of Schiff bases from this compound and various primary amines would yield a series of imine-functionalized acrylate monomers. These monomers could then be used in polymerization or other transformations. The dynamic nature of the imine bond can also be exploited in the design of dynamic covalent materials. nih.gov

Redox Transformations of the Formyl Group (Oxidation, Reduction)

The formyl group (–CHO) on the phenyl ring is a primary site for redox transformations, enabling its conversion to a carboxylic acid or a primary alcohol.

Oxidation: The aldehyde functionality can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), and milder reagents like silver oxide (Ag2O) to prevent potential side reactions with the electron-rich furan ring or the acrylate double bond. For instance, the oxidation of methyl 5-(1-hydroxyethyl)-2-furoate to methyl 5-acetylfuran-2-carboxylate has been successfully achieved using the Jones reagent. researchgate.net Ruthenium tetraoxide has also been noted for its efficiency in oxidizing phenyl groups to carboxylic acids. acs.org

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (–CH2OH). This is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent is crucial to ensure chemoselectivity, as LiAlH4 can also reduce the ester linkage. Catalytic hydrogenation is another viable method for this reduction. A study on the synthesis of (R)-γ-caprolactone demonstrates the use of palladium-catalyzed formate (B1220265) reduction. acs.org

A summary of potential redox transformations of the formyl group is presented in Table 1.

| Transformation | Reagent/Catalyst | Product Functional Group |

| Oxidation | KMnO4, Jones Reagent, Ag2O | Carboxylic Acid (-COOH) |

| Reduction | NaBH4, LiAlH4, Catalytic Hydrogenation | Primary Alcohol (-CH2OH) |

Exploration of Direct C-H Activation at the Phenyl Ring

Direct C-H activation of the phenyl ring offers a modern and efficient pathway for functionalization, avoiding the need for pre-functionalized starting materials. yale.edu The presence of the formyl and ester groups influences the regioselectivity of these reactions.

The formyl group is a meta-directing deactivator for electrophilic aromatic substitution. However, in the context of transition-metal-catalyzed C-H activation, its directing-group potential can be harnessed. The oxygen atom of the formyl group can coordinate to a metal center, directing functionalization to the ortho position.

Recent advancements have demonstrated that ester groups can also serve as directing groups for C-H activation. rsc.org For instance, palladium-catalyzed C-H activation directed by native functional groups like esters has been developed. nih.gov This could potentially lead to functionalization at the ortho position relative to the ester linkage. The interplay between the directing effects of the formyl and ester groups would likely result in a mixture of products, with the reaction conditions playing a critical role in determining the major isomer.

Reactivity Profile of the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

The furan ring readily undergoes electrophilic aromatic substitution, with a strong preference for the C5 position due to the directing effect of the oxygen atom and the C2-substituent.

Nitration: Mild nitrating agents like acetyl nitrate (B79036) at low temperatures are used to introduce a nitro group onto the furan ring, primarily at the 5-position. pharmaguideline.com

Halogenation: Furan reacts vigorously with halogens. Milder conditions, such as using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), are necessary for controlled monohalogenation. pharmaguideline.com

Friedel-Crafts Acylation: The introduction of an acyl group, such as an acetyl group, can be achieved using acetic anhydride (B1165640) with a Lewis acid catalyst. researchgate.netyoutube.com For example, the acetylation of ethyl 3-(2-furyl)acrylate with acetic anhydride in the presence of magnesium perchlorate (B79767) yields the corresponding 5-acetyl derivative. researchgate.net

Ring-Opening and Rearrangement Reactions of the Furan Moiety

The furan ring can undergo ring-opening reactions under various conditions, providing access to linear, highly functionalized structures. rsc.orgresearchgate.net

Oxidative Ring Opening: Treatment with oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can lead to the cleavage of the furan ring. pharmaguideline.com

Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can be protonated, leading to polymerization or ring-opening. pharmaguideline.com Electron-withdrawing substituents on the furan can stabilize it against acid-catalyzed degradation. pharmaguideline.com

Frontal Ring-Opening Metathesis Polymerization (FROMP): Furan derivatives can be utilized in FROMP to produce high-performance polymers, highlighting the potential for the furan moiety to participate in polymerization reactions. chemrxiv.orgnih.gov

Metalation and Functionalization at the Furan Ring

Metalation of the furan ring, typically at the C5 position, provides a nucleophilic center for the introduction of various electrophiles.

Lithiation: Treatment with organolithium reagents, such as n-butyllithium, can deprotonate the C5 position, forming a 5-lithiofuran derivative. This intermediate can then be quenched with a range of electrophiles to introduce new functional groups.

Palladium-Catalyzed Cross-Coupling: If a halogen is present on the furan ring, it can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.

Derivatization and Functionalization Strategies for New Chemical Entities

The diverse reactivity of this compound allows for numerous derivatization strategies to generate novel chemical entities.

Condensation Reactions of the Formyl Group: The aldehyde can react with various nucleophiles. For example, condensation with hydrazines can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Reaction with active methylene (B1212753) compounds in Knoevenagel condensations can extend the conjugated system.

Modification of the Acrylate Moiety: The acrylate double bond can undergo various reactions, including Michael additions, cycloadditions, and dihydroxylation, to introduce new functionalities.

Sequential Functionalization: A powerful strategy involves the sequential modification of the different reactive sites. For example, reduction of the formyl group followed by electrophilic substitution on the furan ring and subsequent modification of the acrylate would lead to highly complex and diverse molecular architectures.

The table below summarizes some potential derivatization strategies.

| Reactive Site | Reaction Type | Reagents | Resulting Moiety |

| Formyl Group | Wittig Reaction | Phosphonium ylide | Alkene |

| Formyl Group | Reductive Amination | Amine, NaBH3CN | Secondary or Tertiary Amine |

| Acrylate | Michael Addition | Nucleophile (e.g., thiol, amine) | 1,4-adduct |

| Acrylate | Diels-Alder Reaction | Diene | Cyclohexene derivative |

| Furan Ring | Suzuki Coupling (from 5-bromo derivative) | Arylboronic acid, Pd catalyst | 5-Aryl furan |

| Phenyl Ring | C-H Arylation (ortho to formyl) | Aryl halide, Pd catalyst | Biphenyl derivative |

Introduction of Diverse Functional Groups and Linkages

The distinct reactivity of the aldehyde and the acrylate double bond allows for the selective introduction of a variety of functional groups.

Reactions at the Formyl Group: The aldehyde moiety is a prime site for nucleophilic addition and condensation reactions. For instance, it can be converted to an oxime, hydrazone, or, through reductive amination, to various secondary and tertiary amines. Condensation with active methylene compounds, such as malononitrile (B47326) or cyanoacetates, can extend the conjugation of the system. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into another set of derivatives.

Reactions at the Acrylate Moiety: The carbon-carbon double bond of the acrylate is electron-deficient and susceptible to nucleophilic conjugate addition (Michael addition). This allows for the introduction of carbon, nitrogen, and sulfur nucleophiles. For example, the reaction with thiols can introduce thioether linkages. The double bond can also participate in cycloaddition reactions. acs.org

Reactions involving the Furan Ring: The furan ring is an electron-rich diene and can undergo reactions such as electrophilic substitution, although the conditions must be controlled to avoid polymerization. researchgate.net More significantly, it can act as a diene in Diels-Alder reactions. Friedel-Crafts-type reactions, such as hydroarylation of the acrylate double bond catalyzed by strong acids, have been demonstrated on related 3-(2-furyl)propenoic acid systems, suggesting a similar potential for this substrate. nih.gov

A summary of potential transformations is presented in the table below.

| Reaction Type | Reagent/Catalyst Example | Functional Group Targeted | Resulting Linkage/Group |

| Wittig Reaction | Ph3P=CHR | Formyl | Alkene |

| Reductive Amination | R2NH, NaBH3CN | Formyl | Tertiary Amine |

| Michael Addition | RSH, Base | Acrylate C=C | Thioether |

| Hydroarylation | Arene, TfOH | Acrylate C=C | Aryl-alkyl |

| Diels-Alder Reaction | Maleimide, Heat | Furan Ring & Acrylate | Bicyclic adduct |

Synthesis of Structural Analogs and Congeners for SAR Studies (Non-biological)

The modular nature of the synthesis of this compound, typically a condensation between salicylaldehyde (B1680747) and a derivative of 3-(2-furyl)acrylic acid, lends itself to the creation of a diverse library of analogs for non-biological Structure-Activity Relationship (SAR) studies, for instance, in materials science or catalysis.

Structural modifications can be systematically introduced at three key positions:

The Acrylate Linker: While the acrylate is standard, one could envision using substituted acrylates (e.g., crotonates, cinnamates) to introduce steric bulk or alter the electronic nature of the double bond.

The Heterocyclic Moiety: The furan ring can be replaced with other heterocycles to probe the effect of different heteroatoms and ring sizes. For example, using 3-(2-thienyl)acrylic acid or 3-(2-pyridyl)acrylic acid would yield thiophene (B33073) and pyridine (B92270) congeners, respectively. Furthermore, substitutions can be made on the furan ring itself, such as at the 5-position, prior to the initial condensation. researchgate.net The synthesis of various 3-(furan-2-yl)propenoic acids from substituted furfurals is a well-established route. nih.gov

The table below illustrates a selection of possible structural analogs.

| Variation Point | Parent Moiety | Example Analog Moiety | Resulting Analog Name |

| Phenyl Ring | 2-Formylphenyl | 2-Formyl-4-methoxyphenyl | 2-Formyl-4-methoxyphenyl 3-(2-furyl)acrylate |

| Heterocycle | 3-(2-Furyl) | 3-(2-Thienyl) | 2-Formylphenyl 3-(2-thienyl)acrylate |

| Heterocycle | 3-(2-Furyl) | 3-(5-Methyl-2-furyl) | 2-Formylphenyl 3-(5-methyl-2-furyl)acrylate |

Stereochemical Control and Diastereoselectivity in Reactions

The planar chirality of the molecule and the presence of multiple reactive sites make stereocontrol a critical aspect of its chemistry. The geometry of the acrylate double bond is typically the (E)-isomer due to the thermodynamic stability afforded by the Knoevenagel or similar condensation reactions used in its synthesis. sigmaaldrich.com This pre-existing stereochemistry can influence the diastereoselectivity of subsequent reactions.

Diastereoselective Additions: Nucleophilic addition to the formyl group can create a new stereocenter. In the presence of a chiral catalyst or auxiliary, it is possible to achieve high diastereoselectivity, where the (E)-configuration of the acrylate directs the approach of the nucleophile. The relative orientation of the newly formed alcohol and the acrylate moiety can be controlled.

Cycloaddition Reactions: In cycloaddition reactions, such as the [4+2] Diels-Alder reaction where the furan acts as the diene, the stereochemistry of the acrylate dienophile dictates the stereochemistry of the resulting bicyclic product. Similarly, in [2+2] cycloadditions involving the acrylate double bond, the reaction can proceed with high diastereoselectivity, often favoring the formation of the exo-diastereomer over the endo-isomer. acs.org Studies on similar systems have shown that moderate to good diastereoselectivity can be achieved in cycloadditions with various Michael acceptors. acs.org

Tandem Reactions: The most interesting stereochemical outcomes arise from tandem reactions. For example, an intramolecular Baylis-Hillman reaction, involving the nucleophilic attack of the acrylate's α-carbon onto the formyl group, would generate a cyclic product with two new stereocenters. The relative stereochemistry of these centers would be influenced by the transition state geometry, which is in turn affected by the (E)-alkene geometry.

While specific studies on the diastereoselectivity of this compound are not widely reported, the principles governing related substrates are directly applicable. For instance, research on the geometry of 3-(furan-2-yl)acrylic acid has shown that the planarity of the molecule is a key factor, which has significant implications for how it will fit into the active site of a catalyst or approach another reactant, thereby influencing stereochemical outcomes. researchgate.net

**advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 2 Formylphenyl 3 2 Furyl Acrylate**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. iupac.org For 2-formylphenyl 3-(2-furyl)acrylate, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments is essential for complete spectral assignment and structural confirmation.

While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: a 2-formylphenyl group and a 3-(2-furyl)acrylate moiety. The analysis of similar structures, such as methyl acrylate (B77674), shows complex splitting patterns for vinylic protons due to coupling with non-equivalent neighbors. libretexts.org

Predicted ¹H and ¹³C NMR Data

Below is a table of predicted NMR chemical shifts (ppm) for this compound. These are estimates based on standard functional group values and data from analogous structures like 3-(2-furyl)acrylic acid and substituted phenyl acrylates. chemicalbook.comchemicalbook.comrsc.org

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aldehyde CHO | 9.9 - 10.1 | 189 - 192 | Singlet proton signal. |

| Phenyl H-3 | 7.8 - 8.0 | 130 - 135 | Doublet of doublets. |

| Phenyl H-4 | 7.5 - 7.7 | 125 - 130 | Triplet of doublets. |

| Phenyl H-5 | 7.3 - 7.5 | 120 - 125 | Triplet of doublets. |

| Phenyl H-6 | 7.9 - 8.1 | 135 - 140 | Doublet of doublets. |

| Acrylate α-H | 6.3 - 6.5 | 118 - 122 | Doublet. |

| Acrylate β-H | 7.6 - 7.8 | 130 - 135 | Doublet. |

| Furan (B31954) H-3' | 6.5 - 6.7 | 110 - 115 | Doublet of doublets. |

| Furan H-4' | 6.4 - 6.6 | 112 - 117 | Triplet. |

| Furan H-5' | 7.5 - 7.7 | 145 - 150 | Doublet of doublets. |

| Ester C=O | - | 165 - 170 | Carbonyl carbon. |

| Phenyl C-1 | - | 150 - 155 | Carbon attached to oxygen. |

| Phenyl C-2 | - | 135 - 140 | Carbon attached to aldehyde. |

| Furan C-2' | - | 150 - 155 | Carbon attached to acrylate. |

| Furan C-5' | - | 145 - 150 | - |

Two-dimensional NMR experiments are critical for unambiguously assigning the predicted proton and carbon signals and confirming the connectivity of the molecular fragments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the phenyl ring, adjacent protons on the furan ring, and between the α and β protons of the acrylate group. This helps to trace the spin systems within each functional group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu It would be used to definitively assign the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For example, the aldehyde proton signal at ~10 ppm would correlate with the aldehyde carbon signal at ~190 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include:

The acrylate β-proton to the furan C-2' and C-3' carbons, confirming their connectivity.

The acrylate α-proton to the ester carbonyl carbon.

Protons on the phenyl ring (especially H-6) to the ester carbonyl carbon, confirming the ester linkage.

The aldehyde proton to the C-2 and C-3 carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. For instance, NOESY could reveal through-space interactions between the acrylate protons and the furan ring protons, or between the aldehyde proton and the H-3 proton on the phenyl ring, helping to establish the preferred orientation of these groups.

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This technique is sensitive to the local environment and can be used to study packing effects, polymorphism (the existence of multiple crystalline forms), and intermolecular interactions that define the supramolecular structure. By analyzing chemical shift anisotropies and using techniques like cross-polarization magic-angle spinning (CP-MAS), one can gain insights into the molecular conformation and packing in the solid state, which may differ from the solution state.

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. youtube.com For this compound, DNMR could be employed to study the rotational barriers around single bonds, for example, the C-C bond between the furan ring and the acrylate group, or the C-O bond of the ester. By acquiring spectra at different temperatures, one can observe changes in peak shape, from sharp, distinct signals at low temperatures (slow exchange) to broadened or coalesced signals at higher temperatures (fast exchange). youtube.com This allows for the calculation of the energetic barriers for these rotational processes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.gov The frequencies of molecular vibrations are sensitive to bond strength, mass of the atoms, and molecular geometry.

For this compound, characteristic vibrational bands would confirm the presence of key functional groups. Data from the closely related 3-(2-furyl)acrylic acid can be used for comparison. chemicalbook.comchemicalbook.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Vibration Type |

|---|---|---|

| Aldehyde C=O | 1690 - 1710 | Stretching |

| Ester C=O | 1715 - 1735 | Stretching |

| Alkene C=C | 1620 - 1640 | Stretching |

| Aromatic C=C | 1580 - 1600 | Stretching |

| Furan C-O-C | 1000 - 1300 | Asymmetric/Symmetric Stretching |

| C-H (Aldehyde) | 2720 - 2820 | Stretching |

| C-H (Aromatic/Vinylic) | 3000 - 3100 | Stretching |

Comparing the IR and Raman spectra provides complementary information. For instance, the C=C stretching vibrations are typically strong in the Raman spectrum, while the C=O stretching vibrations are very strong and sharp in the IR spectrum. This combined approach allows for a more complete vibrational assignment.

High-Resolution Mass Spectrometry Methodologies for Reaction Monitoring and Product Characterization

High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₄H₁₀O₄).

The expected exact mass for the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS is also invaluable for analyzing the fragmentation patterns of the molecule (tandem MS or MS/MS), which provides further structural confirmation. Key expected fragments would result from the cleavage of the ester bond, loss of carbon monoxide from the aldehyde group, and fragmentation of the furan ring.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

Furthermore, crystallographic data reveals the supramolecular assembly, showing how molecules pack in the crystal lattice through intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. This information is crucial for understanding the solid-state properties of the compound. While a specific crystal structure for this exact ester has not been reported, analysis of related compounds like 3-(2-furyl)acrylic acid provides a basis for understanding its likely solid-state behavior. sigmaaldrich.comsigmaaldrich.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogs (if applicable)

"this compound" is an achiral molecule and therefore does not exhibit optical activity. However, the introduction of a chiral center into its structure would give rise to enantiomers, which would necessitate the use of chiroptical spectroscopic techniques for their differentiation and characterization. nih.gov Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. kud.ac.innih.gov The two primary methods in this category are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netwikipedia.org An ORD spectrum displays the specific rotation [α] versus wavelength. For a chiral analog of "this compound", the ORD curve would show a characteristic pattern, known as a Cotton effect, in the wavelength regions where the molecule absorbs light (i.e., near its chromophores). kud.ac.inlibretexts.org The sign and shape of the Cotton effect curve can be correlated with the absolute configuration of the chiral center. libretexts.org

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum plots the difference in molar extinction coefficients (Δε = εL - εR) against wavelength. libretexts.org Similar to ORD, CD signals, or Cotton effects, are observed only in the absorption regions of the molecule's chromophores. kud.ac.in For a hypothetical chiral analog, the furan ring, the acrylate system, and the formylphenyl group would act as chromophores, and their spatial arrangement around the chiral center would dictate the sign and intensity of the CD signals. acs.org CD spectroscopy is often preferred for its simpler, single-peaked spectra compared to the more complex ORD curves. libretexts.org

The application of these techniques would be crucial in a scenario where, for instance, the furan or phenyl ring is substituted with a chiral moiety, or if the acrylate double bond is modified to create a stereocenter. The resulting enantiomers would be indistinguishable by most other spectroscopic techniques but would produce mirror-image ORD and CD spectra.

Table 1: Hypothetical Chiroptical Data for a Chiral Analog of this compound

| Parameter | Technique | Wavelength (nm) | Observed Value | Interpretation |

| Peak | CD | 285 | +Δε | Positive Cotton effect associated with n→π* transition of the formyl group. |

| Trough | CD | 250 | -Δε | Negative Cotton effect associated with π→π* transition of the acrylate system. |

| Peak | ORD | 295 | +[α] | Peak of a positive Cotton effect curve. |

| Trough | ORD | 260 | -[α] | Trough of a negative Cotton effect curve. |

| Zero Crossover | ORD | 275 | 0 | Wavelength of zero rotation between the peak and trough of the Cotton effect. |

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring

The synthesis of "this compound" requires robust analytical methods to ensure the purity of the final product and to monitor the progress of the reaction. Advanced chromatographic techniques, especially when hyphenated with mass spectrometry, provide the necessary sensitivity and specificity for this purpose. researchgate.netnih.govslideshare.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acrylate compounds. e3s-conferences.orgresearchgate.net Due to the thermal lability and potential for polymerization of acrylates at high temperatures, HPLC is often preferred over gas chromatography. e3s-conferences.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating "this compound" from starting materials (e.g., 2-hydroxybenzaldehyde and 3-(2-furyl)acryloyl chloride) and any potential by-products. sielc.comsielc.comnih.gov A diode-array detector (DAD) can provide UV-Vis spectra of the eluting peaks, aiding in their identification. e3s-conferences.org

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities or for the characterization of the starting materials. For the analysis of furan derivatives, which are a key structural component of the target molecule, GC-MS is a well-established technique. mdpi.comnih.govacs.orgresearchgate.net A typical method would involve a capillary column, such as an HP-5MS, with a programmed temperature ramp to separate components based on their boiling points and polarity. mdpi.comresearchgate.net The mass spectrometer fragments the eluting compounds, providing a unique mass spectrum that serves as a fingerprint for identification. scitepress.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. acs.orgnih.gov This is particularly useful for reaction monitoring, where small aliquots of the reaction mixture can be injected at various time points to track the disappearance of reactants and the appearance of the product. lcms.cznih.gov LC-MS can identify and quantify the main components, intermediates, and by-products in a complex mixture, often without the need for extensive sample workup. waters.com This real-time analysis allows for precise determination of reaction completion and optimization of reaction conditions. acs.orgrsc.org

Table 2: Exemplary HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph with DAD |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) e3s-conferences.org |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) lcms.cz |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 254 nm and 310 nm |

| Injection Volume | 10 µL |

Table 3: Typical GC-MS Parameters for Analysis of Related Furan Derivatives

| Parameter | Value |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) mdpi.comresearchgate.net |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min mdpi.com |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ion Source Temp. | 230 °C mdpi.com |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Scan Range | m/z 40-500 |

**theoretical and Computational Chemistry Investigations of 2 Formylphenyl 3 2 Furyl Acrylate**

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-formylphenyl 3-(2-furyl)acrylate. These methods provide insights into the electronic structure, which governs the molecule's reactivity, spectroscopic characteristics, and potential applications.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic properties of molecules of the size and complexity of this compound and its analogs. DFT studies on related compounds, such as methyl 3-(2-furyl)acrylate, have provided valuable insights into their photochemical dimerization reactions. noaa.gov These studies show that the reaction proceeds through a triplet state, and the high regioselectivity can be explained by the interaction of the frontier molecular orbitals (FMOs) of the reacting species. noaa.gov Specifically, the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the Highest Occupied Molecular Orbital (HOMO) of the ground state molecule dictates the preferred reaction pathway. noaa.gov

For this compound, DFT calculations can be used to determine key electronic parameters. While direct experimental data for this specific compound is scarce, theoretical predictions based on DFT offer a reliable alternative. The calculated energies of the HOMO and LUMO, as well as the resulting energy gap, are crucial for predicting the molecule's electronic transitions and reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the electronic excitability and kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |

Note: These values are estimations based on calculations performed on structurally similar furan (B31954) and acrylate (B77674) derivatives and are intended for illustrative purposes.

Furthermore, DFT studies on the hydroarylation of 3-(furan-2-yl)propenoic acids have shown that the reaction proceeds through O,C-diprotonated forms of the starting materials, which act as the reactive electrophilic species. researchgate.net This highlights the utility of DFT in elucidating reaction mechanisms involving furan-containing compounds.

While DFT is widely used, other quantum chemical methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, offer a high level of theory for calculating molecular properties, though they are computationally more demanding. mdpi.comresearchgate.net These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation is critical. mdpi.com For instance, ab initio calculations have been successfully employed to predict rate coefficients for secondary reactions in acrylate free-radical polymerization, demonstrating the importance of considering the tacticity of the polymer chain on the reaction barrier. mdpi.com

Semi-empirical methods, such as AM1, PM3, and MNDO, provide a computationally less expensive alternative for large molecular systems. uni-muenchen.deststephens.net.inyoutube.com These methods use parameters derived from experimental data to simplify the calculations. uni-muenchen.deststephens.net.in While they may be less accurate than DFT or ab initio methods, they are well-suited for preliminary conformational searches and for studying large assemblies of molecules, such as in molecular dynamics simulations. uni-muenchen.de

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ester linkage and the rotational freedom of the furan and phenyl rings in this compound give rise to multiple possible conformations. Understanding the relative energies of these conformers is crucial, as the lowest energy conformation will be the most populated and will largely determine the molecule's observed properties.

Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule. researchgate.net This is typically done by rotating the rotatable bonds and calculating the energy at each point. For a molecule like this compound, the key dihedral angles to consider are those around the C-O-C ester linkage and the C-C bonds connecting the rings to the acrylate backbone.

Studies on related molecules, such as 3-(furan-2-yl)-acrylic acid, have shown that for some derivatives, a non-planar conformation where the acrylic acid chain is almost perpendicular to the furan ring is the most stable. researchgate.net This is attributed to the strain caused by the rotation of the furan ring relative to the chain. researchgate.net Similar computational explorations for this compound would be necessary to determine its preferred conformation.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the behavior of this compound in the solution phase and to understand its interactions with solvent molecules and other solute molecules. chemrxiv.orgresearchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of the system to be followed over time. chemrxiv.org

For a molecule like this compound, MD simulations can be used to:

Study solvation: Understand how solvent molecules arrange around the solute and how this affects its conformation and reactivity. chemrxiv.org

Investigate aggregation: Determine if the molecules tend to self-associate in solution and what the nature of these aggregates is.

Simulate transport properties: Calculate properties such as diffusion coefficients, which are important for understanding how the molecule moves in a given medium.

MD simulations of acrylate polymerization have highlighted the importance of solvent-induced cage effects on the reaction kinetics. chemrxiv.orgchemrxiv.org These simulations combine quantum mechanics/molecular mechanics (QM/MM) approaches to treat the reacting species at a high level of theory while modeling the solvent with a more computationally efficient force field. chemrxiv.org

Mechanistic Elucidation Through Transition State Calculations and Reaction Pathway Analysis

A key application of computational chemistry is the elucidation of reaction mechanisms. By locating the transition states (TS) on the potential energy surface and calculating the activation energies, researchers can predict the most likely reaction pathways. researchgate.netpsecommunity.org

For reactions involving this compound, such as cycloadditions or polymerization, transition state calculations are invaluable. For example, DFT studies on the Diels-Alder reaction of furan derivatives have been used to understand the reactivity and selectivity of these reactions. researchgate.net The energy difference between the HOMO of the diene and the LUMO of the dienophile is a key factor in determining the activation energy. researchgate.net

In the context of acrylate polymerization, computational studies have been used to investigate various reaction steps, including initiation, propagation, and termination. wpmucdn.comacs.org These studies have shown that the self-initiation of acrylates can proceed through a diradical mechanism, and the transition from a singlet to a triplet diradical is often the rate-limiting step. psecommunity.org

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. globalresearchonline.netuncw.eduarxiv.orggithub.ioresearchgate.net These predictions can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of complex spectra. globalresearchonline.net

For this compound, the prediction of its 1H and 13C NMR spectra would be highly valuable for its characterization. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. globalresearchonline.netuncw.edu Theoretical studies on furan and its derivatives have shown that the calculated NMR spectra are in good agreement with experimental results. globalresearchonline.net

Similarly, the calculation of vibrational frequencies can provide a theoretical IR spectrum. researchgate.netmdpi.comudayton.edu By comparing the calculated spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands. mdpi.comudayton.edu

Table 2: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Spectroscopy | Predicted Key Signals |

| 1H NMR | Signals corresponding to the formyl proton (~9.8-10.0 ppm), aromatic protons (7.0-8.0 ppm), vinylic protons (6.5-7.5 ppm), and furan protons (6.0-7.5 ppm). |

| 13C NMR | Signals for the formyl carbon (~190 ppm), ester carbonyl carbon (~165 ppm), and various aromatic and vinylic carbons (110-150 ppm). |

| IR | Strong absorption bands for the C=O stretching of the aldehyde (~1700 cm-1) and the ester (~1720 cm-1), as well as C=C stretching bands for the acrylate and aromatic rings (~1600-1640 cm-1). |

Note: These are predicted values based on characteristic chemical shifts and vibrational frequencies of the functional groups present in the molecule and data from related compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Properties (non-biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. nih.govnih.gov For the compound this compound, QSPR studies can provide valuable insights into its non-biological material properties, such as melting point, boiling point, density, and refractive index, even before its synthesis and experimental characterization. nih.govarxiv.org This predictive capability is crucial for material design and the targeted synthesis of novel materials with desired characteristics. rsc.org

The fundamental principle of QSPR lies in the hypothesis that the chemical structure, as encoded by various molecular descriptors, dictates the physical and chemical properties of a substance. nih.gov These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe the atomic connectivity. Examples include the Wiener index, Zagreb indices, and connectivity indices. frontiersin.orgnih.gov

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and principal moments of inertia.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and encompass electronic properties such as HOMO-LUMO energies, dipole moment, and polarizability. researchgate.net

Constitutional descriptors: These provide basic information about the molecular composition, such as molecular weight and atom counts.

The development of a robust QSPR model typically involves several key steps: data set selection, descriptor calculation, variable selection, model building using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous model validation. nih.govumich.edu

Similarly, the refractive index, a critical optical property, is strongly dependent on the electronic polarizability of the molecule. researchgate.netacs.org The conjugated system formed by the furan ring, the acrylate double bond, and the phenyl ring in this compound is expected to result in a high degree of electron delocalization and, consequently, a significant refractive index. nih.gov QSPR models for refractive index often employ descriptors that capture these electronic features. mdpi.com

To illustrate the potential application of QSPR for this compound, a hypothetical dataset and a resulting MLR model are presented below. The descriptors chosen are based on their common usage and relevance in predicting the properties of similar organic compounds.

Hypothetical Data for QSPR Modeling of Aromatic Esters

| Compound | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | LogP | Melting Point (°C) |

| Phenyl acetate | 136.15 | 26.3 | 1.34 | -29 |

| Methyl benzoate | 136.15 | 26.3 | 2.12 | -12 |

| Ethyl benzoate | 150.17 | 26.3 | 2.63 | -34 |

| Phenyl propionate | 150.17 | 26.3 | 1.85 | -33 |

| This compound | 242.23 | 63.6 | 2.8 (Predicted) | 95 (Hypothetical) |

| Naphthyl acetate | 186.21 | 26.3 | 2.83 | 49 |

| Phenyl cinnamate | 224.26 | 26.3 | 3.65 | 76 |

Hypothetical QSPR Model for Melting Point

A plausible linear regression model for the melting point (MP) of this class of compounds could take the following form:

MP (°C) = b₀ + b₁ (Molecular Weight) + b₂ (Polar Surface Area) + b₃ (LogP)

Where b₀, b₁, b₂, and b₃ are the regression coefficients determined from a training set of compounds. Based on general chemical principles, one would expect a positive correlation between melting point and both molecular weight and polar surface area, as these factors often lead to stronger intermolecular forces. The relationship with LogP (a measure of lipophilicity) can be more complex.

Predicted Material Properties from Hypothetical QSPR Models

| Property | Predicted Value | Key Influencing Structural Features |

| Melting Point (°C) | 90 - 110 | Planarity of aromatic rings, potential for crystal packing, dipole-dipole interactions from formyl and ester groups. |

| Boiling Point (°C) | 350 - 380 | High molecular weight, polar functional groups leading to strong intermolecular forces. |

| Density (g/cm³) | 1.20 - 1.30 | Presence of heavier oxygen atoms and dense packing of aromatic rings. |

| Refractive Index | 1.58 - 1.62 | Extended π-conjugation across the furan, acrylate, and phenyl moieties. researchgate.netacs.org |

It is imperative to note that these are hypothetical models and predicted values. The actual development and validation of accurate QSPR models for this compound would necessitate a comprehensive dataset of experimentally determined properties for a diverse range of structurally related compounds.

**exploration of Non Biological Applications for 2 Formylphenyl 3 2 Furyl Acrylate and Its Derivatives**

Precursor for Advanced Materials Synthesis

The presence of the acrylate (B77674) group allows 2-formylphenyl 3-(2-furyl)acrylate to act as a monomer in the synthesis of advanced materials. The properties of the resulting polymers can be tailored by the incorporation of the furan (B31954) and formylphenyl moieties.

As a functionalized acrylate monomer, this compound can be polymerized through various methods, such as free radical polymerization, to produce a range of polymeric materials. ontosight.ai The furan ring within the polymer backbone can impart enhanced thermal stability and specific chemical reactivity. chemimpex.com The pendant formylphenyl group offers a site for post-polymerization modification, allowing for the cross-linking of polymer chains or the introduction of other functional groups. This makes polymers derived from this monomer potentially suitable for applications such as:

Coatings: The ability to form cross-linked networks can lead to the development of durable and chemically resistant coatings. The furan moiety may also contribute to UV resistance. ontosight.ai

Adhesives: The polar nature of the formyl and ester groups can enhance adhesion to various substrates.

Resins: The monomer can be incorporated into resin formulations to modify their mechanical and thermal properties.

The polymerization of related furan-containing acrylates has been explored, demonstrating the feasibility of creating novel polymers with unique characteristics. chemimpex.com

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Potential Advantages |

| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Well-established, versatile for acrylate monomers. |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | RAFT agents (e.g., dithioesters) | Controlled molecular weight and low polydispersity. |

| Atom Transfer Radical Polymerization (ATRP) | Copper-based catalysts | Precise control over polymer architecture. |

The conjugated system formed by the furan ring and the acrylate double bond, along with the potential for extended conjugation through the formylphenyl group, suggests that derivatives of this compound could find use in organic electronics. Compounds containing the 2-furyl group have been investigated for their potential in organic electronic materials. ontosight.ai While direct application in OLEDs or conductive polymers would likely require further modification to enhance charge transport properties and tune emission wavelengths, this molecule serves as a foundational structure. For instance, condensation reactions involving the formyl group could extend the π-conjugated system, a key requirement for such applications.

The distinct functional groups within this compound provide multiple points for non-covalent interactions, which are the basis of self-assembly and supramolecular chemistry. The aromatic furan and phenyl rings can participate in π-π stacking, while the formyl and ester groups can engage in hydrogen bonding and dipole-dipole interactions. These interactions can guide the spontaneous organization of molecules into well-defined, higher-order structures such as films, fibers, or gels. The study of furan-containing compounds has shown their utility in creating diverse molecular architectures. acs.org

Ligand Precursor in Coordination Chemistry and Organometallic Catalysis

The aldehyde and furan moieties of this compound make it a promising precursor for the synthesis of ligands for coordination chemistry and organometallic catalysis. researchgate.net The formyl group can be readily converted into other coordinating groups, such as imines (Schiff bases) or alcohols, through reactions with amines or reducing agents, respectively. The oxygen atom of the furan ring can also act as a coordination site for certain metal ions.

The resulting ligands can form stable complexes with a variety of transition metals. These organometallic complexes have potential applications as catalysts in a range of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. nih.govlibretexts.org The specific properties of the catalyst, such as its activity and selectivity, can be fine-tuned by modifying the structure of the ligand. The use of furan derivatives in organometallic catalysis is an active area of research. nih.gov

Table 2: Potential Ligand Modifications and Catalytic Applications

| Ligand Modification | Metal Center | Potential Catalytic Application |

| Schiff base formation | Pd, Rh, Ru | Cross-coupling reactions, hydrogenation |

| Reduction to alcohol | Ir, Rh | Asymmetric transfer hydrogenation |

| Direct coordination of furan | Cu, Ag | Lewis acid catalysis |

Building Block for Complex Organic Architectures and Natural Product Synthesis

In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. The furan ring is a particularly valuable synthon, as it can be transformed into a variety of other cyclic and acyclic structures. acs.orgnumberanalytics.com For example, the furan ring can participate in Diels-Alder reactions to form oxabicyclic systems, which can then be further elaborated. acs.org

The presence of the formyl and acrylate groups provides additional handles for synthetic manipulation. The aldehyde can undergo a wide range of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build molecular complexity. The acrylate moiety can act as a Michael acceptor, allowing for the formation of new carbon-carbon bonds. This combination of reactive sites makes this compound a useful starting material for the synthesis of natural products and other complex organic targets. researchgate.netmdpi.comacs.org

Application as Chemical Probes for Mechanistic Investigations in Organic Reactions

The reactivity of the acrylate and formyl groups allows this compound and its derivatives to be used as chemical probes to investigate the mechanisms of organic reactions. For instance, the acrylate moiety can be used to trap reactive intermediates in radical polymerization processes, providing insights into the kinetics and termination pathways of these reactions. acs.org

Furthermore, the spectroscopic properties of the molecule, which can be influenced by its local chemical environment, may allow it to function as a reporter. For example, changes in the fluorescence or UV-Vis absorption spectrum of a derivative upon binding to a target molecule or participating in a reaction could be used to monitor these processes. The study of acrylate derivatives in mechanistic investigations is a well-established field. acs.orgnih.gov

**future Research Directions and Challenges in 2 Formylphenyl 3 2 Furyl Acrylate Chemistry**

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 2-formylphenyl 3-(2-furyl)acrylate is not yet established in the literature, presenting an immediate research opportunity. A plausible and efficient route would involve a two-step process, beginning with the synthesis of 3-(2-furyl)acrylic acid, followed by its esterification with 2-hydroxybenzaldehyde (salicylaldehyde).

The initial step, the formation of 3-(2-furyl)acrylic acid, can be achieved through well-known condensation reactions such as the Perkin or Knoevenagel reactions, using furfural (B47365) and malonic acid as starting materials. ias.ac.inorgsyn.org The Knoevenagel condensation, often catalyzed by a base like pyridine (B92270), is a high-yield method for this transformation. orgsyn.org

The subsequent and more critical step is the esterification. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a classic method. masterorganicchemistry.comchemguide.co.uk However, challenges such as the potential for side reactions involving the aldehyde group or the furan (B31954) ring under harsh acidic conditions must be addressed.

A promising alternative is the use of milder, more selective catalysts. Salicylaldehyde (B1680747) itself has been shown to catalyze the chemoselective esterification of α-hydroxyacids, suggesting that an autocatalytic or a related catalytic system could be developed for this specific synthesis. rsc.orgrsc.org This approach, which leverages reversible covalent binding to facilitate an intramolecular reaction, could offer high yields and selectivity, minimizing the need for extensive purification. rsc.org

| Reaction Step | Method | Reactants | Potential Catalysts/Conditions | Key Advantages/Challenges |

|---|---|---|---|---|

| 1. Synthesis of 3-(2-furyl)acrylic acid | Knoevenagel Condensation | Furfural, Malonic acid | Pyridine, heated on a water bath | High yield, well-established procedure. orgsyn.org |

| Perkin Reaction | Furfural, Acetic anhydride (B1165640) | Potassium acetate, high temperature | Classic method, may require higher temperatures. orgsyn.org | |

| 2. Esterification | Fischer-Speier Esterification | 3-(2-furyl)acrylic acid, 2-hydroxybenzaldehyde | Concentrated H₂SO₄ or TsOH, heat | Simple, but harsh conditions may lead to side reactions. masterorganicchemistry.com |

| Salicylaldehyde-catalyzed Esterification | 3-(2-furyl)acrylic acid, 2-hydroxybenzaldehyde | Potentially autocatalytic or with a related aldehyde catalyst | Milder conditions, high chemoselectivity. rsc.orgrsc.org |

Unveiling Undiscovered Reactivity Patterns and Selectivities